molecular formula C21H23N3O3S B11018063 2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-methylquinoline

2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-methylquinoline

Cat. No.: B11018063
M. Wt: 397.5 g/mol
InChI Key: RDJDEKOTJYSQSV-UHFFFAOYSA-N
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Description

2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-methylquinoline is a complex organic compound that features a quinoline core substituted with a piperazine ring and a methoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-methylquinoline typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene and ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of protective groups and selective deprotection steps is crucial to avoid side reactions and achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-methylquinoline involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity. The compound can influence pathways such as the alpha1-adrenergic receptor pathway, which is involved in smooth muscle contraction and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-methylquinoline is unique due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-4-methylquinoline

InChI

InChI=1S/C21H23N3O3S/c1-16-15-21(22-20-6-4-3-5-19(16)20)23-11-13-24(14-12-23)28(25,26)18-9-7-17(27-2)8-10-18/h3-10,15H,11-14H2,1-2H3

InChI Key

RDJDEKOTJYSQSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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